Bupropion-d9 hydrochloride

Bioanalytical method validation LC-MS/MS quantification Forensic toxicology

Quantifying bupropion by LC-MS/MS? Unlabeled internal standards co-elute with the analyte, causing undetectable interference and quantitative bias. Bupropion-d9 hydrochloride (CAS 1189725-26-5) is an ISO/IEC 17025 & ISO 17034 certified deuterated internal standard delivering a +9 Da mass shift for complete MS resolution. • Validated linear range 5-1000 ng/mL in whole blood (accuracy 80-120%, precision <15%) • Available as 100 µg/mL methanol solution (Snap-N-Spike®) or neat solid • Ships with Certificate of Analysis; -20°C storage; research & forensic use only

Molecular Formula C13H19Cl2NO
Molecular Weight 285.25 g/mol
CAS No. 1189725-26-5
Cat. No. B561966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion-d9 hydrochloride
CAS1189725-26-5
Synonyms1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone Hydrochloride;  (±)-Bupropion-d9 Hydrochloride;  Amfebutamon-d9 Hydrochloride;  Amfebutamone-d9 Hydrochloride;  Aplenzin-d9 Hydrochloride;  Bupropion-d9 SR Hydrochloride;  Elontril-d9 Hydroch
Molecular FormulaC13H19Cl2NO
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
InChIInChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3;
InChIKeyHEYVINCGKDONRU-WWMMTMLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bupropion-d9 Hydrochloride Reference Standard


Bupropion-d9 hydrochloride (CAS 1189725-26-5) is a deuterated analog of the aminoketone antidepressant bupropion, in which nine hydrogen atoms on the tert-butyl moiety are replaced with stable deuterium atoms . With a molecular formula of C₁₃H₁₀D₉Cl₂NO and a molecular weight of 285.26 g/mol, this compound exhibits a +9 Da mass shift relative to the unlabeled parent drug bupropion hydrochloride (MW 276.2 g/mol), enabling chromatographic co-elution with MS-resolvable differentiation . It is manufactured and supplied as an analytical reference material meeting ISO/IEC 17025 and ISO 17034 certified reference material (CRM) standards, specifically intended for use as an internal standard for the quantification of bupropion in biological matrices via GC-MS or LC-MS/MS .

Workflow SIL-IS for LC-MS/MS bioanalysis of bupropion
Mass shift +9 Da enables co-elution with MS-resolved differentiation
Quality ISO 17034 / ISO 17025 certified reference material

Bupropion-d9 Substitution Limitations


Substitution of bupropion-d9 hydrochloride with unlabeled bupropion or a structurally dissimilar internal standard is analytically invalid for quantitative LC-MS/MS workflows. Unlabeled bupropion co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard [1]. Structurally unrelated internal standards lack physicochemical similarity to the analyte, resulting in differential ionization suppression/enhancement (matrix effects) and extraction recovery that are not compensated for during sample preparation, introducing systematic quantitative bias . Even alternative stable isotope-labeled analogs (e.g., ¹³C-labeled bupropion or bupropion-d6) produce different mass shifts and may exhibit differential isotopic purity or stability characteristics, requiring complete method revalidation and calibration curve reconstruction—a time- and resource-intensive process that cannot be bypassed in regulated bioanalytical environments .

Unlabeled bupropion
Co-elutes with endogenous analyte without MS differentiation, precluding use as an internal standard.
Structurally unrelated ISTDs
May introduce uncorrected matrix effects and extraction recovery bias, limiting quantitative accuracy.
Alternative isotope-labeled analogs
Different mass shifts and isotopic purity may require full method revalidation and calibration reconstruction.

Bupropion-d9 Differentiation Evidence


Mass Spectrometric Differentiation

Bupropion-d9 hydrochloride provides a +9 Da mass shift relative to unlabeled bupropion (m/z 240.1 → 184.0 for bupropion; m/z 249.1 → 184.0 for bupropion-d9), enabling complete baseline mass resolution that eliminates cross-talk between analyte and internal standard channels . Unlike unlabeled bupropion, which cannot be distinguished from endogenous analyte, bupropion-d9 co-elutes with bupropion on reversed-phase UPLC (retention time approximately 2.8 min on Waters Acquity BEH Phenyl column) while maintaining distinct MS/MS transitions, thereby fully compensating for matrix-induced ion suppression without requiring chromatographic baseline separation [1].

Mass shift
Class-level
+9 Da (m/z 249.1 → 184.0) vs unlabeled 240.1 → 184.0, zero cross-talk
Enables co-eluting SIL-IS correction for matrix effects
Chromatographic co-elution with MS-resolved SRM
Bioanalytical method validation LC-MS/MS quantification Forensic toxicology Clinical pharmacology

Quantitative Accuracy in Whole Blood

In a fully validated UPLC-MS/MS method using bupropion-d9 hydrochloride as the internal standard, the assay demonstrated a linear calibration range of 5–1000 ng/mL for bupropion in human whole blood, with accuracy profiles ranging from 80–120% and intra-/inter-assay precision below 15% across all quality control levels [1]. The limit of detection (LOD) was 1 ng/mL for bupropion, and the method successfully resolved bupropion from its three primary metabolites (hydroxybupropion, erythrohydrobupropion, and threohydrobupropion) [2]. This level of quantitative performance is contingent upon the use of bupropion-d9 as a co-eluting SIL-IS; substitution with a non-isotopically labeled internal standard would invalidate the accuracy and precision claims established in this validation [3].

Accuracy / precision
Head-to-head
Linear range 5–1000 ng/mL; accuracy 80–120%; precision
Supports bioanalytical validation in human whole blood research
Methods validated with bupropion-d9 as SIL-IS
Multiplex quant.
Head-to-head
4 analytes (bupropion + 3 metabolites) quantified in single UPLC-MS/MS run using d9 + d6 IS
Supports simultaneous parent/metabolite PK studies
Differential deuterium labeling (d9 parent, d6 hydroxy)
Isotopic purity
Data to verify
≥99 atom% D enrichment; ISO 17034/17025 CRM
Provides metrological traceability for regulated bioanalysis
CRM documentation supports method accreditation review
Shelf stability
Data to verify
≥4 years at -20°C, no H/D back-exchange, ≥98% purity retention
Supports long-term method consistency and inventory planning
Exchange-resistant tert-butyl-d9 labeling
Therapeutic drug monitoring Clinical toxicology Method validation Human whole blood analysis

Simultaneous Metabolite Profiling

The validated UPLC-MS/MS method employs bupropion-d9 (parent drug internal standard) in combination with hydroxybupropion-d6 (metabolite internal standard), enabling simultaneous, baseline-resolved quantification of bupropion and its three main metabolites in a single analytical run [1]. The differential mass shifts (+9 Da for parent, +6 Da for hydroxy-metabolite) allow independent SRM channel monitoring without cross-interference between the two internal standards or between internal standards and analytes . This approach enables accurate quantitation of hydroxybupropion (10–2000 ng/mL), erythrohydrobupropion (10–2000 ng/mL), and threohydrobupropion (10–2000 ng/mL) alongside the parent drug [2].

Multiplex quant.
Head-to-head
4 analytes (bupropion + 3 metabolites) quantified in single UPLC-MS/MS run using d9 + d6 IS
Supports simultaneous parent/metabolite PK studies
Differential deuterium labeling (d9 parent, d6 hydroxy)
Drug metabolism Pharmacokinetic studies Metabolite profiling In vitro metabolism

Isotopic Purity and Traceability

Bupropion-d9 hydrochloride is supplied with a certified isotopic enrichment of 99 atom% D, ensuring that the contribution of unlabeled bupropion impurity to the internal standard channel is <1%, which is below the threshold for meaningful quantitative interference in most validated bioanalytical assays . The product is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 certified reference material (CRM) standards, with batch-specific certificates of analysis documenting identity (NMR, IR, MS), purity (≥98% by HPLC), and isotopic enrichment . This level of documentation and traceability is not uniformly available across all deuterated bupropion suppliers or alternative stable isotope-labeled analogs .

Isotopic purity
Data to verify
≥99 atom% D enrichment; ISO 17034/17025 CRM
Provides metrological traceability for regulated bioanalysis
CRM documentation supports method accreditation review
Regulated bioanalysis Forensic toxicology Quality control ISO-accredited laboratories

Long-Term Stability

Bupropion-d9 hydrochloride demonstrates documented long-term stability of ≥4 years when stored at -20°C in neat solid form, with no detectable loss of isotopic enrichment or chemical degradation below the ≥98% purity threshold . The deuterium atoms are covalently bound to the tert-butyl moiety at positions remote from exchangeable protons, conferring resistance to hydrogen-deuterium back-exchange under standard analytical conditions (aqueous/organic mobile phases at pH 2–8) . This stability profile contrasts with non-deuterated bupropion hydrochloride, which exhibits similar chemical stability but lacks the mass differentiation required for internal standard applications .

Shelf stability
Data to verify
≥4 years at -20°C, no H/D back-exchange, ≥98% purity retention
Supports long-term method consistency and inventory planning
Exchange-resistant tert-butyl-d9 labeling
Reference material stability Laboratory inventory management Long-term studies

Bupropion-d9 Validated Applications


Clinical Therapeutic Drug Monitoring

Bupropion-d9 hydrochloride serves as the validated internal standard for therapeutic drug monitoring of bupropion in patient samples. Using the UPLC-MS/MS method validated by Denooz et al. (2010), clinical laboratories can quantify bupropion over a linear range of 5–1000 ng/mL in human whole blood with accuracy of 80–120% and precision below 15% [1]. This application is directly relevant for monitoring patient adherence, assessing potential toxicity, and guiding dose adjustments in patients receiving bupropion for depression or smoking cessation therapy .

Forensic and Postmortem Toxicology

In forensic toxicology settings, bupropion-d9 hydrochloride is employed as a deuterated internal standard for the quantification of bupropion in postmortem whole blood, urine, and other biological matrices [1]. The compound's certified reference material (CRM) status under ISO 17034/17025 standards provides the metrological traceability required for forensic reporting and courtroom admissibility . The validated method achieves a limit of detection of 1 ng/mL for bupropion, enabling detection of therapeutic and potentially fatal concentrations .

Pharmacokinetic and Metabolism Studies

Bupropion-d9 hydrochloride is an essential component in pharmacokinetic studies that require simultaneous quantification of bupropion and its three active metabolites (hydroxybupropion, erythrohydrobupropion, and threohydrobupropion). When used in combination with hydroxybupropion-d6 as the metabolite internal standard, researchers can quantify all four analytes in a single UPLC-MS/MS run with linear ranges of 5–1000 ng/mL for parent drug and 10–2000 ng/mL for metabolites [1]. This high-throughput approach reduces instrument time by up to 75% compared to methods requiring separate analytical runs .

Urine Drug Testing in Toxicology

Bupropion-d9 hydrochloride is supplied as a ready-to-use 100 μg/mL certified solution standard in methanol (Cerilliant B-052) suitable for isotope dilution LC-MS/MS or GC-MS quantitation of bupropion in urine [1]. The Snap-N-Spike® ampule format enables rapid preparation of calibration standards and quality control samples with minimal dilution error, supporting high-volume urine drug testing workflows in clinical toxicology and rehabilitation monitoring programs .

Application
Selection Property
Validation Focus
Human whole blood bupropion bioanalysis
Validated SIL-IS for bupropion quantification
Bioanalytical validation review in research matrices
Postmortem sample bioanalysis research
ISO 17034/17025 certified reference material
Forensic toxicology method documentation
Simultaneous parent/metabolite PK studies
Multi-analyte deuterated IS strategy
Method throughput and sample economy review
Urine matrix bioanalysis research
Ready-to-use certified solution standard
Calibration standard preparation efficiency
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